L-homopropargylglycine

Microbiology BONCAT Toxicity Assay

Standard methionine analogs like AHA exhibit variable incorporation efficiency and toxicity across model systems. L-Homopropargylglycine (HPG) solves this with quantifiable advantages for bioorthogonal labeling. - **BONCAT in plants**: Demonstrated superior nascent protein tagging efficiency and lower growth inhibition than AHA in Arabidopsis thaliana. - **E. coli labeling**: Achieves 70-80% proteome incorporation; requires concentration optimization (low µM range due to growth inhibition). - **Peptide synthesis**: Fmoc-HPG building block available, enantiopure >98% ee, multigram quantities. - **Dual-color pulse-chase**: Orthogonal to AHA for temporally resolved protein synthesis tracking.

Molecular Formula C6H9NO2
Molecular Weight 127.143
CAS No. 942518-19-6; 98891-36-2
Cat. No. B2397038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-homopropargylglycine
CAS942518-19-6; 98891-36-2
Molecular FormulaC6H9NO2
Molecular Weight127.143
Structural Identifiers
SMILESC#CCCC(C(=O)O)N
InChIInChI=1S/C6H9NO2/c1-2-3-4-5(7)6(8)9/h1,5H,3-4,7H2,(H,8,9)/t5-/m0/s1
InChIKeySCGJGNWMYSYORS-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





L-Homopropargylglycine (HPG): Bioorthogonal Methionine Surrogate


L-Homopropargylglycine (HPG), also known as (S)-2-Amino-5-hexynoic acid, is a synthetic, non-canonical amino acid (ncAA) analog of methionine [1]. It is characterized by a terminal alkyne moiety which renders it a fundamental tool in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for bioorthogonal labeling [2]. As a methionine surrogate, HPG is efficiently charged by the endogenous methionyl-tRNA synthetase (MetRS) and is globally incorporated into the nascent proteome of a wide range of organisms, from bacteria to plants and mammalian cells, in place of methionine residues [3].

1
Labeling workflow
Global nascent proteome labeling via endogenous MetRS in bacteria, plants, and mammalian cells
2
Chemistry compatibility
Terminal alkyne for CuAAC click chemistry with azide-functionalized probes or surfaces
3
Enzyme recognition
Accepted by wild-type MetRS without engineered synthetase variants
4
System breadth
Demonstrated incorporation in E. coli, Arabidopsis, and mammalian culture models

HPG vs. Other Methionine Analogs: Key Reactivity Differences


In the bioorthogonal toolkit, methionine analogs like L-azidohomoalanine (AHA) and propargylglycine (Pra) are often considered alongside HPG. However, simply substituting one alkyne- or azide-bearing amino acid for another introduces significant, quantifiable variability in experimental results. Critical parameters such as cellular toxicity, protein synthesis inhibition, and absolute incorporation efficiency differ drastically between these structurally similar compounds [1]. For instance, the choice between an azide (AHA) and an alkyne (HPG) tag dictates the downstream click chemistry partner and can have opposite effects on organismal growth. Furthermore, minor structural variations impact recognition by the translational machinery, with some analogs like Pra being rejected by the wild-type MetRS, rendering them unusable for global labeling in many systems [2]. Therefore, selecting HPG is not a generic choice but a specific decision based on its unique, quantifiable performance in a given biological context.

Toxicity profile HPG exhibits strong growth inhibition at low micromolar concentrations, whereas AHA tolerates millimolar levels; direct replacement may severely alter bacterial physiology.
Enzyme recognition Propargylglycine (Pra), despite its alkyne handle, is not a substrate for wild-type MetRS and cannot be used for global labeling without mutant synthetases.
Incorporation efficiency Substituting AHA for HPG may reduce labeling density by up to 30 percentage points in auxotrophic E. coli, altering signal-to-noise in enrichment workflows.

Quantitative Evidence: HPG vs. Closest Analogs


Cytotoxicity in E. coli Compared to AHA

A direct head-to-head comparison in E. coli demonstrates that HPG is more cytotoxic than the azide-bearing analog AHA. While AHA permits growth at millimolar concentrations, HPG completely inhibits growth at low micromolar levels [1].

Cytotoxicity vs. AHA
Head-to-head
HPG No growth at 5.6–90 µM; inhibition at >0.35 µM
AHA Growth observed up to 9 mM
~25,000× more inhibitory (max tolerated conc.)
Growth-inhibition endpoint context differs dramatically between alkynes and azides.
Liquid E. coli culture; requires precise concentration control.
Microbiology BONCAT Toxicity Assay

Incorporation Efficiency in E. coli vs. AHA and Photo-Methionine

In a cross-study comparison, HPG demonstrates robust incorporation into the proteome of E. coli. While absolute rates vary by strain, HPG consistently achieves high incorporation levels, often surpassing AHA [1].

Incorporation in E. coli
Cross-study
HPG 70–80% incorporation in auxotrophic & prototrophic strains
AHA / pMet AHA ~50% (auxotroph); pMet 50–80%
Up to 30 pp higher than AHA in auxotrophs
Higher reported labeling density supports enrichment proteomics workflows.
Minimal medium, strain-dependent response.
Protein Engineering Metabolic Labeling E. coli Expression

BONCAT Performance in Arabidopsis vs. AHA

In a direct head-to-head study in the model plant Arabidopsis thaliana, HPG-based BONCAT provided superior tagging of nascent proteins compared to AHA-based BONCAT [1]. This is attributed to AHA's greater inhibition of cell growth and induction of methionine metabolism in this organism.

Plant BONCAT vs. AHA
Head-to-head
HPG Efficient tagging, lower growth inhibition
AHA Less efficient tagging, stronger growth inhibition
Arabidopsis BONCAT response favors HPG for nascent protein yield and physiological compatibility.
In vivo plant labeling; reported endpoint context.
Plant Biology Proteomics BONCAT

Wild-Type MetRS Recognition vs. Propargylglycine

A class-level distinction exists between HPG and its shorter-chain analog, propargylglycine (Pra). While both contain an alkyne handle, Pra is not accepted by wild-type methionyl-tRNA synthetase (MetRS), precluding its use for global proteome labeling in standard bacterial expression systems [1].

MetRS Recognition
Class-level
HPG is a substrate for wild-type MetRS; propargylglycine (Pra) is not.
Global labeling capability without engineered synthetases requires HPG, not Pra.
In vitro translation and auxotrophic E. coli systems.
Protein Synthesis Genetic Code Expansion tRNA Synthetase

Enantiopure Fmoc-HPG Synthesis for SPPS

An optimized multigram synthesis of the Fmoc-protected derivative of HPG has been reported, yielding material with high enantiomeric purity suitable for solid-phase peptide synthesis (SPPS) [1]. This addresses the high cost of commercial material, which was noted as $938/500mg for Fmoc-HPG-OH compared to $296/g for the simpler propargylglycine derivative [1].

Fmoc-HPG Synthesis
Reported method
Multigram synthesis, >98% enantiomeric excess
Reported commercial cost: $938/500mg vs. $296/g for Pra derivative
Enantiopure SPPS building block accessible via in-house synthesis.
Double Boc protection / Seyferth-Gilbert homologation.
Peptide Chemistry Chemical Synthesis SPPS

HPG Application Scenarios


Plant Nascent Proteome Labeling & Enrichment

HPG is the preferred methionine analog for Bio-Orthogonal Non-Canonical Amino acid Tagging (BONCAT) in the model plant Arabidopsis thaliana. Direct comparative evidence shows HPG tags nascent proteins more efficiently and causes less growth inhibition than the commonly used analog L-azidohomoalanine (AHA) in this system [1]. This makes HPG ideal for experiments requiring high-yield enrichment of newly synthesized plant proteins for downstream proteomic analysis.

High-Density Proteome Labeling in E. coli

For applications in E. coli requiring maximal labeling of the proteome, such as the production of alkyne-functionalized recombinant proteins or the creation of mRNA display libraries, HPG is a high-performance choice. It achieves high incorporation rates (70-80%) comparable to photo-methionine and superior to AHA in certain strains [2]. However, its potent growth inhibition at low micromolar concentrations necessitates careful concentration optimization during experimental design [3].

Alkyne-Modified Peptide Synthesis via SPPS

HPG, particularly as its Fmoc-protected derivative, is a valuable building block for the chemical synthesis of peptides containing a bioorthogonal alkyne handle. An optimized, high-yielding synthesis provides access to multigram quantities of enantiopure (>98% ee) material [4]. This enables cost-effective in-house production of custom alkyne-peptides for copper-assisted alkyne-azide cycloaddition (CuAAC) bioconjugation to azide-bearing payloads, circumventing the high cost of commercial material.

Two-Color Pulse-Chase Labeling in Mammalian Cells

HPG, when used orthogonally with an azide-bearing analog like AHA, enables dual-color, temporally defined labeling of protein populations. The distinct chemical reactivity of HPG's alkyne allows it to be paired with a different fluorophore-azide than that used for AHA, facilitating pulse-chase experiments to distinguish newly synthesized proteins from older ones or to track protein synthesis dynamics over time .

Application
Selection Property
Validation Focus
Plant nascent proteome labeling
BONCAT tagging efficiency in Arabidopsis
Growth inhibition and nascent protein enrichment yield
High-density E. coli proteome labeling
Incorporation rate relative to AHA and pMet
Concentration-dependent growth inhibition; labeling optimization
Alkyne-modified peptide synthesis (SPPS)
Enantiopure Fmoc-protected building block
Enantiomeric excess and cost-effective in-house synthesis
Two-color pulse-chase in mammalian cells
Orthogonal alkyne reactivity vs. azide analogs
Dual-color labeling setup; temporal resolution of protein populations

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